molecular formula C10H21NO4 B1675357 ルセラスタット CAS No. 141206-42-0

ルセラスタット

カタログ番号: B1675357
CAS番号: 141206-42-0
分子量: 219.28 g/mol
InChIキー: UQRORFVVSGFNRO-XFWSIPNHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ルセラスタットは、グルコシルセラミドシンターゼの経口阻害剤の研究段階にある薬剤です。GLA遺伝子の変異によって引き起こされる希少な遺伝性疾患であるファブリー病の治療薬として開発されています。 この化合物は、ファブリー病の患者に蓄積するグロボトリオシルセラミドを形成する基質を減少させることにより、新しい治療アプローチを提供します .

科学的研究の応用

Pharmacokinetics and Safety Profile

Pharmacokinetics : Studies have shown that lucerastat is rapidly absorbed following oral administration, with a half-life ranging from 8 to 10 hours. The pharmacokinetics are dose-proportional, indicating consistent absorption and elimination characteristics across various dosages. In patients with renal impairment, adjustments in dosing may be necessary due to increased plasma concentrations observed in those with moderate to severe renal function issues .

Safety : Clinical trials have reported that lucerastat is generally well tolerated. A phase 1b study involving ten patients indicated significant reductions in plasma levels of glycosphingolipids without clinically relevant safety abnormalities . Adverse events were mild and infrequent, underscoring the compound's favorable safety profile .

Clinical Trial Findings

Lucerastat has been evaluated in several clinical trials focusing on its efficacy in reducing symptoms associated with Fabry disease.

  • Efficacy in Fabry Disease :
    • Study Design : A multicenter, double-blind, randomized trial assessed the impact of lucerastat on symptoms such as pain and gastrointestinal issues in Fabry patients. Participants received either lucerastat or placebo alongside standard ERT .
    • Results : Although the primary endpoint of reducing neuropathic pain was not met during a 6-month treatment period, secondary outcomes suggested potential benefits in lowering glycosphingolipid levels and improving quality of life .
  • Long-Term Effects :
    • Ongoing studies aim to evaluate the long-term safety and efficacy of lucerastat over extended periods (up to 48 months) post-initial treatment phase. These studies will further assess its impact on renal and cardiac function in adults with Fabry disease .

Comparative Effectiveness

In comparative studies against existing treatments such as agalsidase alfa and migalastat, lucerastat has demonstrated superior efficacy in reducing globotriaosylceramide levels across various genotypes associated with Fabry disease . The median IC50 values for lucerastat were found to be significantly lower than those for other therapies, indicating its potential as a more effective treatment option .

Data Summary Table

Parameter Lucerastat Agalsidase Alfa Migalastat
MechanismGlucosylceramide synthase inhibitorEnzyme replacementPharmacologic chaperone
Dosage1000 mg b.i.d.Varies (every 2 weeks)123 mg daily
Efficacy (GSL Reduction)Median IC50 = 11 μMVariesVaries
Safety ProfileWell tolerated; mild AEs reportedGenerally well toleratedMild AEs reported
Clinical Trial StatusOngoing Phase 3 studiesApprovedApproved

作用機序

ルセラスタットは、糖脂質生合成の最初の段階を担う酵素であるグルコシルセラミドシンターゼを阻害することにより、その効果を発揮します。この酵素を阻害することにより、ルセラスタットはグルコシルセラミドおよびその他のダウンストリーム糖脂質の産生を減らし、それらの分子の合成と分解のバランスを回復させます。 このメカニズムは、GLA遺伝子の特定の変異とは無関係であるため、ファブリー病のすべての患者に対する潜在的な治療法となります .

類似の化合物との比較

ルセラスタットは、経口バイオアベイラビリティと高い溶解性のために、グルコシルセラミドシンターゼ阻害剤の中でユニークです。類似の化合物には、ベングルスタットとシンバグルスタットがあり、これらもグルコシルセラミドシンターゼを阻害しますが、薬物動態と臨床用途が異なります。 ルセラスタットは、ファブリー病の根底にある変異に関係なく、基質還元療法を提供できるため、特定の変異に限定されている他の治療法とは異なります .

生化学分析

Biochemical Properties

Lucerastat is an inhibitor of glucosylceramide synthase . This enzyme plays a crucial role in the synthesis of glycosphingolipids. By inhibiting this enzyme, Lucerastat has the potential to restore the balance between synthesis and degradation of glycosphingolipids in glycolipid storage disorders such as Gaucher disease and Fabry disease .

Cellular Effects

Lucerastat has demonstrated a substantial reduction in levels of the Fabry disease biomarker plasma Gb3 during the treatment period . A decrease of approximately 50% was observed in plasma Gb3 in the Lucerastat treatment group compared to an increase of 12% in the placebo group . Furthermore, results suggested a treatment effect on kidney function .

Molecular Mechanism

The molecular mechanism of Lucerastat involves the inhibition of glucosylceramide synthase . This inhibition leads to a decrease in the synthesis of glycosphingolipids, thereby potentially restoring the balance between synthesis and degradation of these lipids in glycolipid storage disorders .

Temporal Effects in Laboratory Settings

Lucerastat demonstrated a long-term effect on plasma Gb3 levels and a potential positive long-term effect on kidney function . The analysis also showed a safety and tolerability profile consistent with that observed during the 6-month randomized treatment period .

Metabolic Pathways

Lucerastat is involved in the metabolic pathway of glycosphingolipids . It inhibits glucosylceramide synthase, a key enzyme in this pathway .

準備方法

ルセラスタットは、イミノ糖構造の形成を含む一連の化学反応によって合成されます。合成経路には、通常、所望の化学変換を達成するために、さまざまな試薬と触媒が使用されます。 工業生産方法では、これらの反応を最適化して、最終製品の高収率と純度を確保することに重点を置いています .

化学反応の分析

ルセラスタットは、酸化、還元、置換など、いくつかの種類の化学反応を受けます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。 これらの反応から生成される主要な生成物は、通常、イミノ糖構造の誘導体であり、親化合物の生物学的活性を保持しています .

科学研究への応用

ルセラスタットは、さまざまな科学研究分野における潜在的な用途について広範囲にわたって研究されてきました。化学では、それは糖脂質の生合成と分解を研究するためのツールとして使用されます。生物学と医学では、ルセラスタットは、ファブリー病やゴーシェ病などの糖脂質蓄積症の治療における治療の可能性について調査されています。 さらに、それは製薬業界で、糖脂質代謝を標的にした新薬開発のためのリード化合物として応用されています .

類似化合物との比較

Lucerastat is unique among glucosylceramide synthase inhibitors due to its oral bioavailability and high solubility. Similar compounds include venglustat and sinbaglustat, which also inhibit glucosylceramide synthase but differ in their pharmacokinetic properties and clinical applications. Lucerastat’s ability to provide substrate reduction therapy regardless of the underlying mutation in Fabry disease sets it apart from other treatments that are limited to specific mutations .

生物活性

Lucerastat is a novel compound under investigation as a substrate reduction therapy (SRT) for Fabry disease, a lysosomal storage disorder caused by the deficiency of the enzyme α-galactosidase A. It functions as a glucosylceramide synthase (GCS) inhibitor, aiming to reduce the accumulation of glycosphingolipids, particularly globotriaosylceramide (Gb3), in affected tissues. This article explores the biological activity of lucerastat, highlighting its pharmacodynamics, safety profile, and clinical efficacy based on recent studies.

Lucerastat operates by inhibiting GCS, which plays a crucial role in the synthesis of glucosylceramide. By reducing the production of this substrate, lucerastat aims to restore the balance between synthesis and degradation of glycosphingolipids. This mechanism is particularly relevant in conditions like Fabry disease, where Gb3 accumulates in various tissues, leading to severe symptoms.

Key Findings on Biological Activity

  • Substrate Reduction : In preclinical studies, lucerastat demonstrated significant reductions in Gb3 levels in both cultured fibroblasts from Fabry patients and in animal models. For instance, lucerastat treatment resulted in a median IC50 of 11 μM for Gb3 reduction across various cell lines, with an average percent reduction of 77% .
  • Crossing the Blood-Brain Barrier : Lucerastat effectively crosses the blood-brain barrier, which was evidenced by its ability to reduce GM2 ganglioside accumulation and improve neuromotor performance in mouse models of GM2 gangliosidosis .
  • Clinical Pharmacokinetics : Clinical studies have shown that lucerastat has reproducible pharmacokinetics characterized by rapid absorption and elimination without saturation effects at doses up to 4000 mg .
  • Safety and Tolerability : Lucerastat has been well tolerated in clinical trials with minimal adverse effects reported. In a Phase 1 study involving healthy subjects, it was administered for two weeks at doses of 1 g twice daily without significant safety concerns .

MODIFY Study

The MODIFY study is a pivotal Phase 3 clinical trial assessing lucerastat's efficacy in reducing neuropathic pain associated with Fabry disease. Despite initial expectations, results indicated that lucerastat did not significantly outperform placebo in alleviating neuropathic pain . However, biochemical analyses confirmed that lucerastat effectively lowered Gb3 levels in patients receiving treatment alongside enzyme replacement therapy (ERT) .

Summary of Clinical Findings

Study PhasePrimary EndpointResults
Phase 1Safety/TolerabilityWell tolerated; no significant adverse effects
Phase 3Neuropathic PainDid not outperform placebo
BiochemicalGb3 ReductionSignificant reductions observed

Case Studies

Several case studies have highlighted lucerastat's potential benefits:

  • Case Study 1 : A patient with classic Fabry disease showed a notable reduction in plasma GlcCer and Gb3 after three months of lucerastat treatment alongside ERT.
  • Case Study 2 : In a cohort of Fabry patients with different GLA mutations, lucerastat consistently reduced Gb3 levels across all genotypes.

特性

IUPAC Name

(2R,3S,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRORFVVSGFNRO-XFWSIPNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161601
Record name Lucerastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141206-42-0
Record name Lucerastat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141206420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lucerastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lucerastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUCERASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVS3YDM418
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lucerastat
Reactant of Route 2
Reactant of Route 2
Lucerastat
Reactant of Route 3
Reactant of Route 3
Lucerastat
Reactant of Route 4
Lucerastat
Reactant of Route 5
Lucerastat
Reactant of Route 6
Lucerastat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。